(R)-2-Morpholin-4-yl-propionic acid hydrochloride

Description

BenchChem offers high-quality (R)-2-Morpholin-4-yl-propionic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Morpholin-4-yl-propionic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-morpholin-4-ylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-6(7(9)10)8-2-4-11-5-3-8;/h6H,2-5H2,1H3,(H,9,10);1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKEGDUIFZVBHQV-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCOCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)N1CCOCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414960-58-9 | |

| Record name | 4-Morpholineacetic acid, α-methyl-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414960-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Morpholin-4-yl-propionic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of (R)-2-Morpholin-4-yl-propionic acid hydrochloride, a chiral morpholine derivative of interest in synthetic and medicinal chemistry. While this compound is commercially available as a research chemical, detailed experimental data in peer-reviewed literature is limited. This document consolidates available information from supplier technical data and extrapolates potential characteristics and applications based on the well-established chemistry of its constituent moieties: the morpholine ring and the propionic acid side chain.

Core Chemical Identity and Properties

(R)-2-Morpholin-4-yl-propionic acid hydrochloride is a chiral carboxylic acid derivative featuring a morpholine ring attached to a propionic acid backbone at the stereogenic center. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Structure and Nomenclature

-

Chemical Name: (R)-2-Morpholin-4-yl-propionic acid hydrochloride

-

Synonyms: (R)-2-morpholinopropanoic acid hydrochloride[1]

-

Molecular Formula: C₇H₁₄ClNO₃[2]

-

Molecular Weight: 195.65 g/mol [2]

-

CAS Number: 1414960-58-9[2]

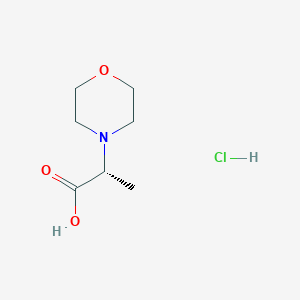

Molecular Structure:

Caption: 2D structure of (R)-2-Morpholin-4-yl-propionic acid hydrochloride.

Physicochemical Properties

Table 1: Physicochemical Properties

| Property | Value/Description | Source/Rationale |

| Physical Form | White solid.[3] | Consistent across multiple supplier data sheets. |

| Purity | Typically ≥96%.[3] | As specified by commercial suppliers for research-grade chemicals. |

| Melting Point | Not specified. | Expected to be a crystalline solid with a defined melting point, but experimental data is not published. |

| pKa | Not specified. | The carboxylic acid proton is expected to have a pKa in the range of 2-5, typical for alpha-amino acids. The protonated morpholine nitrogen will have a higher pKa, likely in the range of 7-9. |

| Solubility | Soluble in water. | The hydrochloride salt form and the presence of the carboxylic acid and morpholine moieties suggest good aqueous solubility. Solubility in organic solvents is not specified but is likely to be lower in non-polar solvents. |

| Stability | Stable under normal storage conditions.[1] | Recommended storage is at room temperature in an inert atmosphere.[1] |

Spectroscopic and Analytical Characterization

While experimental spectra for (R)-2-Morpholin-4-yl-propionic acid hydrochloride are not publicly available, this section outlines the expected spectral characteristics based on its structure. These predictions can aid in the characterization of this molecule in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, methine, and methylene protons of the propionic acid backbone, as well as the methylene protons of the morpholine ring. The chemical shifts will be influenced by the neighboring functional groups. The protons on the carbon atom bearing the stereocenter will appear as a multiplet. The protons of the morpholine ring will likely appear as two distinct multiplets due to their different chemical environments relative to the propionic acid substituent.

-

¹³C NMR: The carbon NMR spectrum should display seven unique carbon signals corresponding to the methyl, methine, and carbonyl carbons of the propionic acid moiety, and the four distinct carbons of the morpholine ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carbonyl group of the carboxylic acid, around 1700-1725 cm⁻¹.

-

C-H stretching vibrations for the alkyl groups in the 2800-3000 cm⁻¹ region.

-

C-O stretching from the ether linkage in the morpholine ring, typically around 1100 cm⁻¹.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in positive ion mode would be expected to show a prominent peak for the parent ion [M+H]⁺ at m/z corresponding to the free base (C₇H₁₃NO₃), which has a molecular weight of 159.18 g/mol .

Synthesis and Manufacturing

Sources

(R)-2-Morpholin-4-yl-propionic acid hydrochloride CAS number 1414960-58-9

An In-depth Technical Guide to (R)-2-Morpholin-4-yl-propionic acid hydrochloride (CAS: 1414960-58-9) for Drug Discovery and Development

Introduction

(R)-2-Morpholin-4-yl-propionic acid hydrochloride is a chiral synthetic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structure combines three key features: a stereochemically defined propionic acid backbone, a morpholine ring, and a hydrochloride salt form. The propionic acid moiety is a classic feature in many pharmacologically active agents, most notably the non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The morpholine ring is considered a "privileged pharmacophore" in drug discovery; its inclusion in a molecule can enhance aqueous solubility, improve metabolic stability, and provide key hydrogen bond acceptor sites, often leading to favorable pharmacokinetic profiles and target engagement.[3]

As the hydrochloride salt, the compound exhibits improved stability and handling characteristics compared to its freebase form. The specific (R)-enantiomer configuration is critical, as stereochemistry dictates the three-dimensional arrangement of a molecule, which is fundamental to its interaction with chiral biological targets like enzymes and receptors. This guide, prepared from the perspective of a Senior Application Scientist, offers a comprehensive technical overview of this compound, detailing its physicochemical properties, proposing robust synthetic and analytical methodologies, and discussing its potential applications as a versatile intermediate in drug development.

Part 1: Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. (R)-2-Morpholin-4-yl-propionic acid hydrochloride is a white solid at room temperature, and its key identifiers and properties are summarized below.[4][5]

| Property | Value | Source(s) |

| CAS Number | 1414960-58-9 | [4][6] |

| IUPAC Name | (R)-2-morpholinopropanoic acid hydrochloride | [4] |

| Molecular Formula | C₇H₁₄ClNO₃ | [4][7] |

| Molecular Weight | 195.65 g/mol | [4][7] |

| Physical Form | White Solid | [4][5] |

| Typical Purity | ≥96% | [4] |

| InChI Key | ZKEGDUIFZVBHQV-FYZOBXCZSA-N | [4] |

Structural Insights: The molecule's structure features a chiral center at the C2 position of the propionic acid chain, conferring its (R)-configuration. This stereocenter is crucial; in a biological context, the (R)- and (S)-enantiomers of a compound can exhibit dramatically different efficacy, metabolism, and toxicity. The tertiary amine of the morpholine ring is protonated by hydrochloric acid to form the ammonium salt. This salt form is a deliberate choice in chemical design, as it typically enhances crystallinity, thermal stability, and, most importantly, aqueous solubility, which is a vital parameter for both chemical reactions and biological assays.

Part 2: Synthesis and Manufacturing Considerations

Expert Rationale for Synthetic Design: The goal is to construct the molecule efficiently while maintaining strict control over the stereocenter. Starting with a commercially available, enantiopure building block is paramount. For the synthesis of the (R)-product, the ideal starting material is an ester of (S)-2-bromopropionic acid or (S)-2-chloropropionic acid. The reaction is a direct N-alkylation (an Sₙ2 reaction), where the nitrogen of morpholine acts as the nucleophile. This reaction proceeds without affecting the configuration of the chiral center, thus the (S)-configuration of the starting material directly yields the desired (R)-configuration of the product after ester hydrolysis.

Proposed Step-by-Step Synthesis Protocol

-

Step 1: N-Alkylation.

-

To a stirred solution of morpholine (1.2 equivalents) and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents) in a suitable polar aprotic solvent like acetonitrile (MeCN), add methyl (S)-2-bromopropionate (1.0 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-ester is consumed (typically 6-12 hours).

-

Causality: Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving it to completion. Acetonitrile is an ideal solvent as it readily dissolves the reactants but allows for easy removal of the inorganic base by filtration.

-

-

Step 2: Work-up and Purification of the Ester Intermediate.

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Redissolve the crude residue in a water-immiscible solvent like ethyl acetate and wash sequentially with water and brine to remove excess morpholine and any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude (R)-2-morpholin-4-yl-propionic acid methyl ester. This intermediate can be purified further by silica gel column chromatography if necessary.

-

-

Step 3: Saponification (Ester Hydrolysis).

-

Dissolve the ester intermediate in a mixture of methanol and water.

-

Add lithium hydroxide (LiOH, 1.5 equivalents) and stir the solution at room temperature until the hydrolysis is complete (monitored by TLC).

-

Causality: LiOH is a strong base that efficiently cleaves the methyl ester to form the corresponding carboxylate salt.

-

-

Step 4: Formation of the Hydrochloride Salt.

-

Carefully acidify the reaction mixture to a pH of ~1-2 using 1M aqueous HCl.

-

Concentrate the solution under reduced pressure to remove the methanol.

-

The aqueous solution can be lyophilized (freeze-dried) or extracted with a suitable organic solvent (e.g., dichloromethane) after saturation with NaCl to isolate the final product.

-

Wash the resulting solid with a non-polar solvent like diethyl ether or hexane to remove any non-polar impurities and dry under vacuum to yield (R)-2-Morpholin-4-yl-propionic acid hydrochloride as a white solid.

-

Synthesis Workflow Diagram

Caption: Proposed synthetic pathway for (R)-2-Morpholin-4-yl-propionic acid hydrochloride.

Part 3: Analytical Quality Control

Ensuring the identity, purity, and stereochemical integrity of a chiral building block is non-negotiable in drug development. A multi-pronged analytical approach is required for comprehensive quality control.

Recommended Analytical Protocols

1. Purity Determination by Reverse-Phase HPLC (RP-HPLC)

-

Objective: To determine the chemical purity of the compound and quantify any synthesis-related impurities.

-

Methodology:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to 5% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve the sample accurately in a 50:50 water/acetonitrile mixture to a concentration of ~1 mg/mL.

-

-

Self-Validation: The method's robustness is ensured by using a standard C18 column and a common acidic mobile phase modifier (TFA) which provides sharp peaks for amine-containing compounds. The gradient elution ensures that impurities with a wide range of polarities can be detected.

2. Structural Confirmation by NMR and MS

-

¹H NMR (in D₂O, 400 MHz): Expected signals would include a doublet for the methyl group (CH₃), a quartet for the alpha-proton (CH), and multiplets for the morpholine ring protons, typically with distinct signals for protons adjacent to the nitrogen versus those adjacent to the oxygen.

-

Mass Spectrometry (MS): Using Electrospray Ionization (ESI) in positive mode, the expected parent ion [M+H]⁺ would correspond to the mass of the free base (C₇H₁₃NO₃), which is approximately m/z 160.09.

3. Enantiomeric Purity by Chiral HPLC

-

Objective: To confirm the compound is the correct (R)-enantiomer and determine its enantiomeric excess (e.e.).

-

Methodology:

-

Column: A chiral stationary phase is required, such as a polysaccharide-based column (e.g., Chiralpak AD-H or similar).

-

Mobile Phase: Isocratic elution with a mixture of hexane and ethanol, often with a small amount of an acidic or basic additive (e.g., TFA or diethylamine) to improve peak shape. The exact ratio must be optimized.

-

Flow Rate: ~0.5-1.0 mL/min.

-

Detection: UV at 210 nm.

-

-

Trustworthiness: This is the gold-standard method for separating enantiomers. Analysis of a racemic (50:50 R/S) standard is essential during method development to confirm that the two enantiomers are resolved and to identify the retention time of each.

Analytical Workflow Diagram

Caption: A comprehensive analytical workflow for quality assurance.

Part 4: Safety, Handling, and Storage

(R)-2-Morpholin-4-yl-propionic acid hydrochloride is an irritant and requires careful handling in a laboratory setting.[5] Adherence to standard safety protocols is essential.

| Hazard Class | GHS Statement(s) |

| Acute Toxicity | H302: Harmful if swallowed |

| Skin Irritation | H315: Causes skin irritation |

| Eye Irritation | H319: Causes serious eye irritation |

| Respiratory Irritation | H335: May cause respiratory irritation |

Data sourced from PubChem CID 102594511.[7]

Handling Procedures:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]

-

Avoid generating dust.

-

Wash hands thoroughly after handling.[5]

First Aid Measures: [5]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician.

-

In Case of Skin Contact: Immediately wash skin with soap and plenty of water.

-

In Case of Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen.

Storage:

-

Store in a tightly closed container in a cool, dry place.[8]

-

Storage under an inert atmosphere is recommended for long-term stability.[9]

Part 5: Applications in Research and Drug Development

The true value of (R)-2-Morpholin-4-yl-propionic acid hydrochloride lies in its potential as a versatile chiral building block for the synthesis of more complex drug candidates. Its utility stems from the favorable properties imparted by the morpholine ring and the synthetic versatility of the carboxylic acid group.

1. Scaffold for Combinatorial Libraries: The carboxylic acid serves as a convenient chemical handle. It can be readily coupled with a diverse range of amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to generate large libraries of amides. These libraries can then be screened against various biological targets, such as kinases, proteases, or G-protein coupled receptors, to identify novel hits.

2. Improving Pharmacokinetic Properties: In drug design, a common strategy is to replace metabolically labile or poorly soluble fragments of a lead compound with scaffolds known to improve these properties. The morpholine moiety is frequently used for this purpose.[3] Incorporating this building block can enhance the aqueous solubility and metabolic stability of a parent molecule, transforming a promising but flawed compound into a viable drug candidate.

3. Synthesis of Targeted Therapeutics: Given that the propionic acid scaffold is central to many known bioactive molecules, this chiral building block can be used to create stereochemically pure analogs of existing drugs or to develop novel compounds in therapeutic areas such as oncology, inflammation, and neuroscience.[1][3]

Conclusion

(R)-2-Morpholin-4-yl-propionic acid hydrochloride, CAS 1414960-58-9, is more than just a chemical intermediate; it is a well-defined tool for innovation in medicinal chemistry. Its combination of a chiral propionic acid core, a beneficial morpholine pharmacophore, and a stable salt form makes it highly valuable for researchers and drug developers. By employing the robust synthetic and analytical protocols outlined in this guide, scientists can confidently integrate this building block into their discovery programs, leveraging its unique structural attributes to design and create the next generation of targeted therapeutics.

References

-

(2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

(S)-2-Morpholin-4-yl-propionic Acid Hydrochloride. DC Chemicals. [Link]

-

Safety data sheet. BASF. [Link]

-

(S)-2-Morpholin-4-yl-propionic acid hydrochloride. Lead Sciences. [Link]

-

Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Asian Journal of Pharmaceutical and Clinical Research. [Link]

-

Material Safety Data Sheet - (R)-(+)-2-(4-Hydroxyphenoxy)propanoic acid. Cole-Parmer. [Link]

- Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid.

-

Propionic acid Safety Data Sheet. Penta Chemicals. [Link]

-

2-morpholin-4-yl-propionic acid methyl ester. ChemSynthesis. [Link]

-

Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 433-439. [Link]

-

Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

-

Kovaříková, P., et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(1), 52-57. [Link]

-

Propionic acid. Wikipedia. [Link]

-

(2R)-2-(4-iodophenoxy)propanoic acid. Chemsrc. [Link]

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (R)-2-Morpholin-4-yl-propionic acid hydrochloride | 1414960-58-9 [sigmaaldrich.com]

- 5. jwpharmlab.com [jwpharmlab.com]

- 6. CAS 1414960-58-9 | Sigma-Aldrich [sigmaaldrich.com]

- 7. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride | C7H14ClNO3 | CID 102594511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. (S)-2-Morpholin-4-yl-propionic acid hydrochloride - Lead Sciences [lead-sciences.com]

(R)-2-Morpholin-4-yl-propionic acid hydrochloride mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of (R)-2-Morpholin-4-yl-propionic acid hydrochloride

Authored by: A Senior Application Scientist

Preamble: Charting a Course into the Unknown

(R)-2-Morpholin-4-yl-propionic acid hydrochloride is a chiral molecule featuring a morpholine ring attached to a propionic acid backbone. While commercially available for research purposes[1], a thorough review of publicly accessible scientific literature reveals a significant gap: its specific mechanism of action, biological targets, and therapeutic potential remain uncharacterized. This guide, therefore, deviates from a retrospective analysis. Instead, it serves as a prospective roadmap—a strategic, multi-phase research plan designed to systematically uncover the pharmacological identity of this compound.

Our investigation is predicated on a principle of chemical analogy. The structure of (R)-2-Morpholin-4-yl-propionic acid hydrochloride contains two key pharmacophores that are well-established in medicinal chemistry:

-

The Propionic Acid Moiety: This group is the hallmark of the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs)[2][3]. Ibuprofen and naproxen are archetypal examples that function primarily by inhibiting cyclooxygenase (COX) enzymes, which are critical mediators of inflammation and pain[3].

-

The Morpholine Ring: This heterocyclic motif is recognized as a "privileged pharmacophore"[4]. Its incorporation into drug candidates can enhance potency, modulate pharmacokinetic properties, and confer a wide array of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects[4][5][6].

Based on these structural precedents, our primary working hypothesis is that (R)-2-Morpholin-4-yl-propionic acid hydrochloride functions as an anti-inflammatory agent, likely through the inhibition of COX enzymes. This guide will detail the logical and experimental progression required to test this hypothesis, validate potential targets, and explore alternative mechanisms of action.

Phase 1: Foundational Screening and In Vitro Target Identification

The initial phase is designed to cast a wide net, gathering foundational data on the compound's biological activity and identifying its most probable molecular targets.

Experimental Objective

To ascertain the cytotoxic profile of (R)-2-Morpholin-4-yl-propionic acid hydrochloride across various cell types and to directly quantify its inhibitory activity against COX-1 and COX-2 enzymes.

Core Experimental Protocols

Protocol 1.2.1: Cellular Viability Assessment

-

Rationale: Before assessing functional effects, it is crucial to determine the concentrations at which the compound is non-toxic. This is achieved by evaluating its impact on cell viability in both disease-relevant and healthy cell lines. We will use RAW 264.7 macrophages (a standard model for inflammation studies) and a non-cancerous cell line like HEK293.

-

Methodology (MTT Assay):

-

Cell Seeding: Plate RAW 264.7 and HEK293 cells in separate 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 2X serial dilution of (R)-2-Morpholin-4-yl-propionic acid hydrochloride in complete culture medium, ranging from 1 mM down to 1 µM.

-

Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle (DMSO or PBS) as a negative control and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

-

Incubation: Incubate the plates for 24 and 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for cytotoxicity by plotting the percentage of cell viability against the log of the compound concentration.

-

Protocol 1.2.2: COX-1 and COX-2 Inhibition Assays

-

Rationale: This is the most direct test of our primary hypothesis. A commercially available COX inhibitor screening assay kit provides a standardized and reliable method to measure the compound's ability to block the peroxidase activity of purified COX-1 and COX-2 enzymes.

-

Methodology (Fluorometric Assay):

-

Reagent Preparation: Prepare all kit components (assay buffer, heme, arachidonic acid, purified COX-1 and COX-2 enzymes) according to the manufacturer's instructions.

-

Compound Dilution: Prepare a range of concentrations of (R)-2-Morpholin-4-yl-propionic acid hydrochloride. For comparison, prepare identical dilutions of a non-selective COX inhibitor (e.g., ibuprofen) and a selective COX-2 inhibitor (e.g., celecoxib).

-

Reaction Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to designated wells.

-

Inhibitor Addition: Add the test compound or control inhibitors to the wells and incubate for 10 minutes at room temperature to allow for binding.

-

Initiation of Reaction: Add arachidonic acid (the substrate) to all wells to initiate the reaction.

-

Kinetic Measurement: Immediately begin reading the fluorescence output every minute for 10-20 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of the reaction for each concentration. Determine the IC₅₀ value for both COX-1 and COX-2, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

-

Anticipated Data and Interpretation

The data from these experiments will be summarized to provide a clear initial profile of the compound.

| Parameter | Cell Line / Enzyme | Anticipated Result (Hypothetical) | Interpretation |

| Cytotoxicity IC₅₀ | RAW 264.7 | > 100 µM | Low cytotoxicity, suitable for further functional assays. |

| Cytotoxicity IC₅₀ | HEK293 | > 100 µM | Low cytotoxicity in non-cancerous cells. |

| COX-1 Inhibition IC₅₀ | Purified Enzyme | 15 µM | Moderate inhibition of COX-1. |

| COX-2 Inhibition IC₅₀ | Purified Enzyme | 5 µM | Potent inhibition of COX-2, suggesting COX-2 selectivity. |

A result where the COX-2 IC₅₀ is significantly lower than the COX-1 IC₅₀ would strongly support our hypothesis and suggest that (R)-2-Morpholin-4-yl-propionic acid hydrochloride may function as a selective COX-2 inhibitor, a desirable profile for anti-inflammatory drugs due to a reduced risk of gastrointestinal side effects.

Experimental Workflow Diagram

Caption: Hypothesized anti-inflammatory signaling pathway.

Phase 3: In Vivo Validation and Preclinical Assessment

The final phase of our investigation will translate the in vitro and cellular findings into a whole-organism context, providing crucial data on efficacy and safety.

Experimental Objective

To evaluate the anti-inflammatory efficacy of (R)-2-Morpholin-4-yl-propionic acid hydrochloride in a standard animal model of acute inflammation.

Core Experimental Protocol

Protocol 3.2.1: Carrageenan-Induced Paw Edema in Rats

-

Rationale: This is a classic and well-validated model for evaluating the in vivo activity of anti-inflammatory drugs. Carrageenan injection induces a localized, acute inflammatory response characterized by swelling (edema).

-

Methodology:

-

Animal Acclimatization: Acclimate male Wistar rats for one week prior to the experiment.

-

Grouping: Divide the animals into groups (n=6-8 per group):

-

Group 1: Vehicle Control (e.g., saline, p.o.)

-

Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)

-

Groups 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)

-

-

Dosing: Administer the vehicle, positive control, or test compound orally.

-

Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group. Statistical significance will be determined using ANOVA followed by a post-hoc test.

-

Contingency and Future Directions

Should the primary hypothesis be refuted (i.e., the compound shows no significant COX inhibition but displays interesting activity in the viability screens), the research strategy will pivot. Given the prevalence of morpholine in oncology,[4][7] an alternative research plan would focus on:

-

Broad Kinase Profiling: Screening the compound against a panel of several hundred kinases to identify potential targets in cancer signaling pathways (e.g., PI3K/Akt/mTOR).

-

Cancer Cell Line Profiling: Assessing its anti-proliferative effects across a diverse panel of cancer cell lines (e.g., the NCI-60 panel).

-

Tumor Xenograft Models: If potent anti-proliferative activity is found, evaluating its efficacy in vivo using mouse models bearing human tumor xenografts.

Conclusion

This technical guide outlines a systematic, hypothesis-driven approach to elucidate the mechanism of action of (R)-2-Morpholin-4-yl-propionic acid hydrochloride. By progressing logically from in vitro enzyme assays to cellular pathway analysis and finally to in vivo efficacy models, this research plan provides a robust framework for transforming a molecule of unknown function into a well-characterized pharmacological agent. The integration of the propionic acid and morpholine pharmacophores suggests a high probability of discovering novel biological activity, with the most promising initial avenue being in the field of inflammation.

References

- Vertex AI Search. (n.d.). Limited Time Offer (s)-2-morpholin-4-yl-propionic Acid Hydrochloride Order Today.

- Sigma-Aldrich. (n.d.). (R)-2-Morpholin-4-yl-propionic acid hydrochloride.

- Biosynth. (n.d.). 2-(morpholin-4-yl)propanoic acid hydrochloride.

- PubChem. (n.d.). (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride.

- National Institutes of Health. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.

- Lead Sciences. (n.d.). (S)-2-Morpholin-4-yl-propionic acid hydrochloride.

- Sigma-Aldrich. (n.d.). (R)-2-Morpholin-4-yl-propionic acid hydrochloride.

- PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).

- ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives.

- IJPPR. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.

- Journal of Drug Delivery and Therapeutics. (n.d.). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.

- International Journal of Pharmaceutical Sciences and Research. (2017). SYNTHESIS, CHARACTERIZATION AND ANTI-INFLAMMATORY EVALUATION OF SOME NEW 2-(3-FLUOROBIPHENYL-4-YL) PROPANOIC ACID DERIVATIVES.

- RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.

- ResearchGate. (2023). Biological activities of morpholine derivatives and molecular targets involved.

Sources

- 1. (R)-2-Morpholin-4-yl-propionic acid hydrochloride | 1414960-58-9 [sigmaaldrich.com]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-2-Morpholin-4-yl-propionic acid hydrochloride

Introduction: The Strategic Importance of Chiral Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry, the pursuit of molecular specificity is paramount. The biological activity of a drug candidate is intrinsically linked to its three-dimensional structure, and nowhere is this more critical than with chiral molecules. Enantiomers, non-superimposable mirror images of a molecule, can exhibit vastly different pharmacological and toxicological profiles. The ability to selectively synthesize and utilize a single, desired enantiomer is a cornerstone of rational drug design, minimizing off-target effects and maximizing therapeutic efficacy.

This guide provides a comprehensive technical overview of (R)-2-Morpholin-4-yl-propionic acid hydrochloride, a chiral building block of significant interest to researchers and drug development professionals. This molecule elegantly combines two key pharmacophoric elements: a propionic acid moiety and a morpholine ring. Propionic acid derivatives are a well-established class of compounds, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen[1]. The morpholine heterocycle is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and serve as a critical interaction point with biological targets[2][3].

The specific (R)-configuration at the C2 position of the propionic acid backbone introduces the critical element of chirality. This guide will delve into the synthesis, characterization, and application of this specific enantiomer, providing field-proven insights into its role as a versatile scaffold in the development of novel therapeutic agents.

Physicochemical and Structural Characteristics

(R)-2-Morpholin-4-yl-propionic acid hydrochloride is a white solid at room temperature. Its structure features a central chiral carbon atom alpha to a carboxylic acid group, with a morpholine ring attached via the nitrogen atom. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it amenable to a variety of experimental conditions.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-morpholin-4-ylpropanoic acid;hydrochloride | |

| CAS Number | 1414960-58-9 | |

| Molecular Formula | C₇H₁₄ClNO₃ | |

| Molecular Weight | 195.65 g/mol | |

| Physical Form | White Solid | |

| Purity | Typically ≥96% | |

| InChI Key | ZKEGDUIFZVBHQV-FYZOBXCZSA-N |

Synthesis and Stereochemical Control: The Path to Enantiopurity

The synthesis of a single enantiomer like (R)-2-Morpholin-4-yl-propionic acid requires a strategy that can effectively control the stereochemistry at the chiral center. While specific, detailed public-domain syntheses for this exact compound are sparse, the principles of asymmetric synthesis allow for the construction of a logical and scientifically sound pathway. The most common strategies involve either starting with a chiral precursor (a "chiral pool" approach) or employing an asymmetric reaction.

A highly logical approach involves the stereospecific nucleophilic substitution of a chiral starting material, such as (S)-methyl 2-chloropropionate. The "S" configuration of the starting material is chosen to induce the desired "R" configuration in the final product via an SN2 reaction mechanism, which proceeds with an inversion of stereochemistry.

Proposed Synthetic Workflow

Caption: Proposed synthesis of (R)-2-Morpholin-4-yl-propionic acid HCl.

Detailed Experimental Protocol (Hypothetical)

Causality Behind Experimental Choices:

-

Choice of Precursor: Using (S)-methyl 2-chloropropionate leverages the readily available chiral pool. The chlorine atom is a good leaving group, and the ester protects the carboxylic acid during the substitution step.

-

Base and Solvent: Potassium carbonate (K₂CO₃) is a mild, inexpensive base used to neutralize the HCl formed during the reaction, driving it to completion. Acetonitrile is a suitable polar aprotic solvent that facilitates SN2 reactions.

-

Hydrolysis: Acid-catalyzed hydrolysis using HCl not only cleaves the methyl ester to yield the desired carboxylic acid but also conveniently forms the final hydrochloride salt in a single step.

Step 1: Synthesis of (R)-Methyl 2-morpholinopropanoate

-

To a solution of (S)-methyl 2-chloropropionate (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and anhydrous potassium carbonate (2.5 eq).

-

Heat the reaction mixture to reflux (approx. 82°C) and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude (R)-methyl 2-morpholinopropanoate. The product can be purified by column chromatography if necessary.

Step 2: Hydrolysis to (R)-2-Morpholin-4-yl-propionic acid hydrochloride

-

Dissolve the crude ester from Step 1 in a 6M solution of hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours, monitoring the disappearance of the ester by TLC.

-

Cool the solution to 0-5°C in an ice bath to precipitate the product.

-

Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield the final product.

Analytical Characterization and Quality Control

Ensuring the chemical identity and, crucially, the enantiomeric purity of the final product is a non-negotiable step in drug development. A multi-pronged analytical approach is required for a self-validating system.

Analytical Workflow

Caption: Standard analytical workflow for quality control.

A. Identity Confirmation:

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Key expected signals would include the characteristic shifts for the morpholine protons, the quartet and doublet for the propionic acid backbone, and the absence of the methyl ester signal from the intermediate.

-

Mass Spectrometry (MS): Provides the molecular weight of the free base, confirming the elemental composition.

B. Enantiomeric Purity Assessment: The most critical quality control step is determining the enantiomeric excess (e.e.). Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Causality in Chiral HPLC Method Development:

-

Column Choice: The separation of enantiomers requires a chiral stationary phase (CSP). For acidic compounds like this, Pirkle-type columns or polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often effective. These CSPs create a transient diastereomeric complex with each enantiomer, leading to different retention times.

-

Mobile Phase: A typical mobile phase for this type of separation would be a mixture of a nonpolar solvent (like hexane) and an alcohol (like isopropanol or ethanol), often with a small amount of an acidic modifier (like trifluoroacetic acid, TFA) to improve peak shape and resolution[4].

Example Chiral HPLC Protocol:

-

Column: (R,R) Whelk-O1 or similar Pirkle-type column.

-

Mobile Phase: Hexane:Ethanol:TFA (e.g., 90:10:0.1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Procedure: Inject a solution of the racemic standard to determine the retention times for both the (R) and (S) enantiomers. Subsequently, inject the synthesized sample to confirm the presence of a single peak corresponding to the (R)-enantiomer and quantify any presence of the undesired (S)-enantiomer.

Applications in Medicinal Chemistry

(R)-2-Morpholin-4-yl-propionic acid hydrochloride is not an active pharmaceutical ingredient (API) itself, but rather a valuable starting material. Its utility lies in its ability to be incorporated into larger, more complex molecules where its specific stereochemistry and physicochemical properties contribute to the final compound's biological activity.

The morpholine moiety can act as a hydrogen bond acceptor and improve pharmacokinetic properties, while the chiral propionic acid fragment can provide a key binding interaction with a target protein, analogous to how the (S)-enantiomer of many profen drugs interacts with COX enzymes[1].

While specific drug candidates using this exact building block may be proprietary, its structural motifs are present in compounds investigated for a range of therapeutic areas, including:

-

Anti-inflammatory agents: Building upon the known pharmacology of propionic acid derivatives[1].

-

Analgesics: Morpholine-containing compounds have been explored for analgesic properties[5].

-

Anticancer agents: The morpholine ring is a common feature in kinase inhibitors and other oncology drug candidates.

Safety, Handling, and Storage

As a laboratory chemical, (R)-2-Morpholin-4-yl-propionic acid hydrochloride must be handled with appropriate precautions.

| Hazard Information | Precautionary Measures |

| GHS Hazard Statements | H302: Harmful if swallowed.[6] H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6] |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, compatible chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or with a government-approved respirator[7]. |

| First Aid | If Swallowed: Rinse mouth, call a physician. Inhalation: Move to fresh air. Skin Contact: Wash immediately with soap and copious amounts of water. Eye Contact: Flush eyes with water for several minutes[7]. |

| Storage | Store in a tightly closed container in a cool, dry place under an inert atmosphere[8]. |

| Disposal | Dispose of in accordance with all federal, state, and local environmental regulations, typically via a licensed chemical incinerator[7]. |

Conclusion

(R)-2-Morpholin-4-yl-propionic acid hydrochloride stands as a testament to the power of chiral building blocks in modern drug design. Its rational combination of a solubility-enhancing morpholine ring and a stereochemically defined propionic acid core provides a versatile and valuable scaffold for medicinal chemists. A thorough understanding of its synthesis, stereochemical integrity, and analytical validation is essential for its effective application in the rigorous and demanding process of drug discovery. By leveraging such well-characterized and enantiopure starting materials, researchers can accelerate the development of safer, more effective therapeutic agents.

References

-

Vertex AI Search. (S)-2-morpholin-4-yl-propionic Acid Hydrochloride. 8

-

PubChem. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. 6

-

Sigma-Aldrich. (R)-2-Morpholin-4-yl-propionic acid hydrochloride.

-

J & W PharmLab, LLC. MATERIAL SAFETY DATA SHEET: (R)-2-Morpholin-4-yl-propionic acid hydrochloride. 7

-

Benchchem. 2-Methyl-3-morpholin-4-ylpropanoic acid. 2

-

Sigma-Aldrich. (R)-2-Morpholin-4-yl-propionic acid hydrochloride | 1414960-58-9.

-

Blad-Chem. 2-(morpholin-4-yl)propanoic acid hydrochloride. 9

-

PubMed. Medicinal chemistry of 2,2,4-substituted morpholines. 5

-

Asian Journal of Pharmaceutical and Clinical Research. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. 1

-

PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). 3

-

PubMed. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. 10

-

PubMed. Enantiomer resolution and assay of propionic acid-derived herbicides in formulations by using chiral liquid chromatography and achiral gas chromatography. 11

-

ChemRxiv. Enantioselective Total Syntheses of Cassane Furanoditerpenoids and their Stimulation of Cellular Respiration in Brown Adipocytes. 12

-

Trade Science Inc. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). 4

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. benchchem.com [benchchem.com]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride | C7H14ClNO3 | CID 102594511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jwpharmlab.com [jwpharmlab.com]

- 8. qcc.edu [qcc.edu]

- 9. labsolu.ca [labsolu.ca]

- 10. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enantiomer resolution and assay of propionic acid-derived herbicides in formulations by using chiral liquid chromatography and achiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

(R)-2-Morpholin-4-yl-propionic acid hydrochloride: A Scrutiny of Potential Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Morpholin-4-yl-propionic acid hydrochloride is a chiral carboxylic acid derivative that, while not extensively documented in publicly available literature for specific biological activity, represents a compelling intersection of two pharmacologically significant chemical motifs: the morpholine ring and the propionic acid backbone. The morpholine moiety is a well-established "privileged pharmacophore" in medicinal chemistry, frequently incorporated into drug candidates to enhance aqueous solubility, metabolic stability, and to serve as a key interacting element with biological targets.[1] Similarly, propionic acid derivatives are renowned for their therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[2]

This technical guide will delve into the potential biological activities of (R)-2-Morpholin-4-yl-propionic acid hydrochloride by examining the established roles of its constituent parts. We will explore hypothetical mechanisms of action and propose a framework for the systematic investigation of this compound's pharmacological profile. This document is intended to serve as a foundational resource for researchers poised to explore the therapeutic promise of this and structurally related molecules.

Chemical Structure and Physicochemical Properties

(R)-2-Morpholin-4-yl-propionic acid hydrochloride is the hydrochloride salt of the (R)-enantiomer of 2-morpholin-4-yl-propionic acid. The presence of a chiral center at the second carbon of the propanoic acid chain means the compound can exist as two distinct enantiomers, (R) and (S).[3] This stereochemistry is of paramount importance in pharmacology, as different enantiomers of a drug can exhibit vastly different biological activities, metabolic fates, and toxicological profiles.

| Property | Value | Source |

| IUPAC Name | (2R)-2-morpholin-4-ylpropanoic acid;hydrochloride | |

| CAS Number | 1414960-58-9 | |

| Molecular Formula | C7H14ClNO3 | |

| Molecular Weight | 195.65 g/mol | |

| Physical Form | White Solid | |

| Purity | ~96% |

Postulated Biological Activity and Mechanistic Pathways

Given the absence of direct experimental data for (R)-2-Morpholin-4-yl-propionic acid hydrochloride, we can infer potential biological activities based on the extensive pharmacology of morpholine-containing drugs and propionic acid derivatives.

Anti-inflammatory and Analgesic Potential

The most evident potential therapeutic application lies in the realm of inflammation and pain management, owing to the propionic acid scaffold. Aryl propionic acids, such as ibuprofen and naproxen, are classic NSAIDs that function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking prostaglandin synthesis.[2] While (R)-2-Morpholin-4-yl-propionic acid lacks an aryl substituent, the core propionic acid moiety could still confer some degree of anti-inflammatory activity. It is important to note that for many profens, the (S)-enantiomer is the active COX inhibitor.[2] The activity of the (R)-enantiomer would need to be empirically determined.

Proposed Investigational Workflow for Anti-inflammatory Activity

Caption: A diagram illustrating the hypothetical inhibition of a pro-survival kinase signaling pathway by (R)-2-Morpholin-4-yl-propionic acid hydrochloride.

Antimicrobial Activity

Morpholine is also a core component of some antimicrobial agents. For example, linezolid is an antibiotic containing a morpholine ring. [4]The nitrogen atom of the morpholine ring can be crucial for interactions with microbial targets. Therefore, screening (R)-2-Morpholin-4-yl-propionic acid hydrochloride against a panel of bacterial and fungal strains would be a worthwhile endeavor.

Proposed Experimental Protocols

To systematically evaluate the biological activity of (R)-2-Morpholin-4-yl-propionic acid hydrochloride, the following experimental protocols are proposed:

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine if the compound inhibits COX-1 and/or COX-2 enzymes.

Methodology:

-

Prepare a stock solution of (R)-2-Morpholin-4-yl-propionic acid hydrochloride in a suitable solvent (e.g., DMSO).

-

Use a commercial COX inhibitor screening assay kit (colorimetric or fluorometric).

-

In a 96-well plate, add recombinant human COX-1 or COX-2 enzyme.

-

Add arachidonic acid as the substrate.

-

Add varying concentrations of the test compound. Include a known NSAID (e.g., celecoxib for COX-2, SC-560 for COX-1) as a positive control and a vehicle control.

-

Incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence to determine the rate of prostaglandin formation.

-

Calculate the IC50 value for each enzyme to determine potency and selectivity.

Protocol 2: Cancer Cell Line Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of the compound on various cancer cell lines.

Methodology:

-

Culture selected cancer cell lines (e.g., HepG2, A549, MCF-7) in appropriate media until they reach logarithmic growth phase.

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of (R)-2-Morpholin-4-yl-propionic acid hydrochloride for 48-72 hours. Include a vehicle control and a known anticancer drug (e.g., doxorubicin) as a positive control.

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion

While direct evidence for the biological activity of (R)-2-Morpholin-4-yl-propionic acid hydrochloride is currently lacking in the public domain, its chemical structure, which marries the privileged morpholine scaffold with the pharmacologically proven propionic acid backbone, provides a strong rationale for its investigation as a potential therapeutic agent. The most promising avenues for exploration appear to be in the areas of anti-inflammatory, analgesic, and anticancer activities. The experimental frameworks proposed in this guide offer a starting point for elucidating the pharmacological profile of this intriguing molecule. Further research is warranted to unlock its potential contributions to drug discovery and development.

References

-

Benchchem. 2-Methyl-3-morpholin-4-ylpropanoic acid | 322725-55-3.

-

PubChem. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride.

-

Google Patents. US Patent 8,865,744 B1.

-

Pharmaffiliates. 2-Morpholinopropanoic Acid | CAS No: 25245-81-2.

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.

-

Regulations.gov. US Patent No. 8829195.

-

PubMed. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.

-

PubMed. Synthesis and in vitro evaluation of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) for topical drug delivery.

-

Google Patents. US Patent Application Publication US 2011/0021516 A1.

-

PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).

-

Google Patents. US Patent 9,278,954 B2.

-

National Institutes of Health. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.

-

ResearchGate. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.

-

ResearchGate. A review on pharmacological profile of Morpholine derivatives.

-

ResearchGate. Biological activities of morpholine derivatives and molecular targets involved.

-

Chem-Impex International. 2-(morpholin-4-yl)propanoic acid hydrochloride.

-

Sigma-Aldrich. (R)-2-Morpholin-4-yl-propionic acid hydrochloride.

-

BLD Pharm. 2-Morpholinopropanoic acid | 25245-81-2.

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stereospecific Synthesis of (R)-2-Morpholin-4-yl-propionic acid hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and stereospecific synthetic pathway for the preparation of (R)-2-Morpholin-4-yl-propionic acid hydrochloride. This compound is a valuable chiral building block in medicinal chemistry and drug development. The synthesis commences with the readily available chiral precursor, (R)-alanine, and proceeds through a two-step sequence involving the stereospecific conversion to (R)-2-bromopropionic acid, followed by a nucleophilic substitution with morpholine. The final step involves the formation of the hydrochloride salt to enhance stability and handling. This guide delves into the mechanistic underpinnings of each reaction, provides detailed, step-by-step protocols, and outlines methods for purification and characterization of the intermediates and the final product.

Introduction

Chiral morpholine derivatives are of significant interest in the pharmaceutical industry due to their presence in a wide array of biologically active molecules. The specific stereochemistry of these compounds is often crucial for their pharmacological activity. (R)-2-Morpholin-4-yl-propionic acid hydrochloride serves as a key intermediate in the synthesis of various therapeutic agents. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed and practical approach to its synthesis, ensuring high enantiomeric purity and yield.

The chosen synthetic strategy prioritizes stereochemical retention, starting from a naturally occurring and enantiomerically pure amino acid, (R)-alanine. This approach avoids costly and often complex chiral resolution steps later in the synthesis.[1]

Overall Synthetic Pathway

The synthesis of (R)-2-Morpholin-4-yl-propionic acid hydrochloride is accomplished via a three-step process, as illustrated in the workflow diagram below. The key transformations are:

-

Step 1: Diazotization of (R)-alanine to stereospecifically yield (R)-2-bromopropionic acid.

-

Step 2: N-alkylation of morpholine with (R)-2-bromopropionic acid via an S(_N)2 reaction to produce (R)-2-Morpholin-4-yl-propionic acid.

-

Step 3: Conversion of the free acid to its hydrochloride salt.

Caption: Overall synthetic workflow for (R)-2-Morpholin-4-yl-propionic acid hydrochloride.

Mechanistic Insights and Rationale

Step 1: Stereospecific Synthesis of (R)-2-Bromopropionic Acid

The conversion of (R)-alanine to (R)-2-bromopropionic acid is a classic example of a diazotization reaction followed by nucleophilic substitution. The reaction proceeds with retention of stereochemistry, which is crucial for the overall stereospecificity of the synthesis.

The mechanism involves the formation of a diazonium salt from the primary amine of alanine upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrobromic acid). The diazonium group is an excellent leaving group (N₂ gas), and its departure is facilitated by a nucleophile, in this case, the bromide ion from HBr. The reaction proceeds with a double inversion (or retention) at the chiral center, a known phenomenon for α-amino acids under these conditions.

Step 2: N-Alkylation of Morpholine via S(_N)2 Reaction

The second step involves the nucleophilic substitution of the bromide in (R)-2-bromopropionic acid by the secondary amine of morpholine. This reaction proceeds via a classic S(_N)2 mechanism.

-

Bimolecular Nucleophilic Substitution (S(_N)2): This is a single-step concerted reaction where the nucleophile (morpholine) attacks the electrophilic carbon atom bearing the leaving group (bromide) from the backside.[2][3] This backside attack leads to an inversion of the stereochemical configuration at the chiral center.[4] Since the starting material is the (R)-enantiomer, the product, (R)-2-Morpholin-4-yl-propionic acid, will have the (S)-configuration if the priority of the substituents changes. However, based on IUPAC nomenclature and priority rules, the stereocenter in the product remains designated as (R).

The choice of a suitable base is important to neutralize the hydrobromic acid formed during the reaction and to deprotonate the morpholinium ion, thus regenerating the nucleophilic morpholine. A non-nucleophilic base such as potassium carbonate is often employed.

Caption: S(_N)2 mechanism for the N-alkylation of morpholine.

Detailed Experimental Protocols

Step 1: Synthesis of (R)-2-Bromopropionic Acid

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (R)-Alanine | 89.09 | 50.0 g | 0.561 |

| Potassium Bromide (KBr) | 119.00 | 133.5 g | 1.122 |

| Hydrobromic Acid (HBr, 48%) | 80.91 | 250 mL | ~2.2 |

| Sodium Nitrite (NaNO₂) | 69.00 | 42.7 g | 0.619 |

| Diethyl Ether | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

Procedure:

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve (R)-alanine in a solution of potassium bromide in 200 mL of water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add 48% hydrobromic acid to the stirred mixture, maintaining the temperature below 5 °C.

-

Prepare a solution of sodium nitrite in 100 mL of water and add it dropwise to the reaction mixture over a period of 2-3 hours, ensuring the temperature does not exceed 5 °C. Vigorous stirring is essential to manage the evolution of nitrogen gas.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional hour.

-

Allow the reaction mixture to warm to room temperature and stir for another 2 hours.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield (R)-2-bromopropionic acid as a pale yellow oil. The product can be further purified by vacuum distillation.

Step 2: Synthesis of (R)-2-Morpholin-4-yl-propionic acid

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (R)-2-Bromopropionic acid | 152.97 | 15.3 g | 0.10 |

| Morpholine | 87.12 | 26.1 g (26.4 mL) | 0.30 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 27.6 g | 0.20 |

| Ethanol (95%) | - | 200 mL | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (R)-2-bromopropionic acid in 100 mL of ethanol.

-

Add potassium carbonate to the solution, followed by the dropwise addition of morpholine.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with a small amount of ethanol.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain a viscous oil.

-

Dissolve the residue in a minimal amount of hot acetone and allow it to cool slowly to induce crystallization. If crystallization is difficult, scratching the inside of the flask with a glass rod may help.

-

Collect the crystalline product by filtration, wash with cold acetone, and dry under vacuum to yield (R)-2-Morpholin-4-yl-propionic acid.

Step 3: Formation of (R)-2-Morpholin-4-yl-propionic acid hydrochloride

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (R)-2-Morpholin-4-yl-propionic acid | 173.19 | 10.0 g | 0.0577 |

| Hydrochloric Acid (concentrated) | 36.46 | As needed | - |

| Diethyl Ether | - | 100 mL | - |

Procedure:

-

Dissolve the (R)-2-Morpholin-4-yl-propionic acid in 100 mL of diethyl ether.

-

Cool the solution in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether dropwise, until precipitation of the hydrochloride salt is complete.[5] The pH of the solution should be acidic.

-

Collect the white precipitate by filtration.

-

Wash the solid with cold diethyl ether.

-

Dry the product in a vacuum oven at 40-50 °C to obtain (R)-2-Morpholin-4-yl-propionic acid hydrochloride as a white crystalline solid.

Characterization of the Final Product

The structure and purity of the synthesized (R)-2-Morpholin-4-yl-propionic acid hydrochloride should be confirmed by various analytical techniques.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₇H₁₄ClNO₃[6] |

| Molecular Weight | 195.64 g/mol [6] |

| Appearance | White crystalline solid |

| Melting Point | To be determined experimentally |

Spectroscopic Data (Predicted):

-

¹H NMR (400 MHz, D₂O) δ (ppm): 4.00-3.80 (m, 4H, -O-CH ₂-), 3.60-3.40 (m, 4H, -N-CH ₂-), 3.35 (q, J = 7.2 Hz, 1H, -CH (CH₃)-), 1.45 (d, J = 7.2 Hz, 3H, -CH(CH ₃)-).

-

¹³C NMR (100 MHz, D₂O) δ (ppm): 175.0 (C=O), 67.5 (-O-C H₂-), 62.0 (-N-C H₂-), 55.0 (-C H(CH₃)-), 15.0 (-CH(C H₃)).

-

IR (KBr, cm⁻¹): 3400-2400 (broad, O-H and N⁺-H stretch), 2980-2850 (C-H stretch), 1735 (C=O stretch), 1115 (C-O-C stretch).[3][7]

Safety Considerations

-

Hydrobromic acid is highly corrosive and should be handled with extreme care in a well-ventilated fume hood.

-

Sodium nitrite is a strong oxidizing agent and is toxic. Avoid contact with skin and eyes.

-

Diethyl ether is extremely flammable. All operations involving diethyl ether should be performed away from ignition sources.

-

Hydrogen chloride gas is corrosive and toxic. It should be handled in a fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

This technical guide outlines a reliable and stereospecific synthesis of (R)-2-Morpholin-4-yl-propionic acid hydrochloride. The pathway leverages the readily available chiral pool starting material, (R)-alanine, and employs well-established reaction mechanisms to ensure high enantiomeric purity of the final product. The detailed protocols and mechanistic discussions provided herein should enable researchers and drug development professionals to successfully synthesize this valuable chiral building block for their applications.

References

-

PubChem. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (S)-2-Morpholin-4-yl-propionic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Master Organic Chemistry. The SN2 Reaction Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. 10.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. How to convert amino acid to its hydrochloride? Retrieved from [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

PrepChem. Preparation of 2-bromopropionic acid. Retrieved from [Link]

-

ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]

-

ACD/Labs. Recognizing the NMR pattern for morpholine. Retrieved from [Link]

-

Wikipedia. Chiral resolution. Retrieved from [Link]

-

Organic Syntheses. 2-chloroalkanoic acids of high enantiomeric purity from (s). Retrieved from [Link]

-

BYJU'S. SN1 and SN2 Reaction of Haloalkanes. Retrieved from [Link]

-

Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Retrieved from [Link]

Sources

- 1. Propionic acid(79-09-4) 13C NMR spectrum [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. CN112745221A - Preparation method of R- (+) -2- (4-hydroxyphenoxy) propionic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride | C7H14ClNO3 | CID 102594511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

The Enigmatic Origins of (R)-2-Morpholin-4-yl-propionic acid hydrochloride: A Search for Discovery and Historical Context

Despite its availability as a research chemical and its place within the broader, well-established class of morpholine-containing compounds, the specific discovery and detailed historical development of (R)-2-Morpholin-4-yl-propionic acid hydrochloride remain elusive within readily accessible scientific literature and patent databases. This technical overview serves to contextualize the compound based on existing knowledge of related chemical entities and synthetic principles, while highlighting the current informational gap regarding its specific origins.

While the morpholine moiety is a recognized "privileged structure" in medicinal chemistry, lauded for its favorable physicochemical and metabolic properties, the precise narrative of when and by whom the chiral entity (R)-2-Morpholin-4-yl-propionic acid hydrochloride was first synthesized and characterized is not prominently documented.[1] The parent compound, morpholine, has been a staple in organic and medicinal chemistry since it became commercially available in the 1930s, serving as a versatile building block for a vast array of biologically active molecules.[2] Its derivatives have been explored for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial applications.[3][4]

The core structure of the topic compound combines the morpholine ring with a chiral propionic acid side chain. The stereochemistry at the C2 position, designated as (R), is a critical feature, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[5][6] The development of methods to obtain enantiomerically pure compounds is a cornerstone of modern drug discovery.[7]

The Synthetic Landscape: Plausible Pathways to a Chiral Morpholine Derivative

In the absence of a documented discovery paper, we can infer the likely synthetic strategies for (R)-2-Morpholin-4-yl-propionic acid hydrochloride based on established organic chemistry principles for the synthesis of chiral α-amino acid derivatives and N-alkylation of amines.

Two primary conceptual pathways for its synthesis can be envisioned:

-

Chiral Resolution of a Racemic Mixture: A common and historically significant method for obtaining a single enantiomer is through the separation of a racemic mixture.[2] This would involve the synthesis of racemic 2-morpholin-4-yl-propionic acid, followed by resolution using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

-

Asymmetric Synthesis: Modern synthetic chemistry often favors asymmetric approaches that directly generate the desired enantiomer in excess. This avoids the inherent 50% loss of material in classical resolution.

A Representative, Postulated Synthetic Protocol

Below is a detailed, hypothetical protocol for the synthesis of racemic 2-morpholin-4-yl-propionic acid, which would be the precursor for a chiral resolution to obtain the (R)-enantiomer. This protocol is based on well-established chemical transformations.

Experimental Protocol: Synthesis of Racemic 2-Morpholin-4-yl-propionic acid

Objective: To synthesize 2-morpholin-4-yl-propionic acid via nucleophilic substitution of a 2-halopropionic acid with morpholine.

Materials:

-

2-Bromopropionic acid

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Diethyl ether ((C₂H₅)₂O)

-

Hydrochloric acid (HCl), concentrated and 1M solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromopropionic acid (1 equivalent), potassium carbonate (2.5 equivalents), and acetonitrile (100 mL).

-

Addition of Morpholine: To the stirring suspension, add morpholine (1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the resulting residue in 1M hydrochloric acid (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting materials.

-

Adjust the pH of the aqueous layer to approximately 3-4 with a saturated solution of sodium bicarbonate.

-

Extract the product into a suitable organic solvent, such as ethyl acetate (3 x 75 mL).

-

-

Isolation and Purification:

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

-

-

Hydrochloride Salt Formation: To obtain the hydrochloride salt, dissolve the purified free acid in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of concentrated hydrochloric acid. The resulting precipitate can be collected by filtration, washed with cold solvent, and dried under vacuum.

Self-Validation: The identity and purity of the synthesized compound would be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The melting point of the hydrochloride salt would also serve as a key indicator of purity.

Visualizing the Synthetic Logic

The following diagram illustrates the conceptual workflow for obtaining the target molecule, highlighting the two primary strategies.

Caption: Conceptual pathways for the synthesis of (R)-2-Morpholin-4-yl-propionic acid hydrochloride.

The Unwritten History and Future Directions

The absence of a clear discovery narrative for (R)-2-Morpholin-4-yl-propionic acid hydrochloride suggests it may have emerged from broader synthetic programs within pharmaceutical or chemical companies, where not all novel compounds are immediately published in academic literature. It is also possible that its initial synthesis was described in a less-indexed or older publication that is not readily captured by modern search algorithms.